1H-Imidazole-4,5-dicarboxylic acid

Catalog No.
S703427
CAS No.
570-22-9
M.F
C5H4N2O4
M. Wt
156.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-4,5-dicarboxylic acid

CAS Number

570-22-9

Product Name

1H-Imidazole-4,5-dicarboxylic acid

IUPAC Name

1H-imidazole-4,5-dicarboxylic acid

Molecular Formula

C5H4N2O4

Molecular Weight

156.1 g/mol

InChI

InChI=1S/C5H4N2O4/c8-4(9)2-3(5(10)11)7-1-6-2/h1H,(H,6,7)(H,8,9)(H,10,11)

InChI Key

ZEVWQFWTGHFIDH-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)C(=O)O)C(=O)O

Solubility

0.00 M

Synonyms

Imidazole-4,5-dicarboxylic Acid; 4,5-Dicarboxyimidazole; 4,5-Glyoxalinedicarboxylic Acid; 4,5-Imidazoledicarboxylic Acid; NSC 9236; α,β-Imidazoledicarboxylic Acid

Canonical SMILES

C1=NC(=C(N1)C(=O)O)C(=O)O

Biological Functions and Signaling:

Urocanic acid plays a crucial role in the stratum corneum, the outermost layer of the human epidermis. It is a product of L-histidine catabolism by the enzyme histidine decarboxylase and is further metabolized by urocanase to form imidazoline-4-carboxylic acid. Studies suggest urocanic acid might act as a natural sun protectant by absorbing ultraviolet (UV) radiation, thereby potentially contributing to skin health . Additionally, research suggests urocanic acid might be involved in skin barrier function and inflammation regulation, although further investigation is needed to elucidate its precise mechanisms .

Medicinal Chemistry and Drug Discovery:

The unique chemical structure of urocanic acid, with its imidazole ring and carboxylic acid functionalities, makes it an interesting scaffold for drug discovery. Researchers have explored its potential in developing drugs for various therapeutic areas, including:

  • Cancer: Studies have investigated the potential of urocanic acid derivatives as anti-cancer agents. Some derivatives have shown promising results in inhibiting the growth and proliferation of cancer cells .
  • Neurodegenerative diseases: Research suggests urocanic acid derivatives might possess neuroprotective properties and could be explored for neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Antimicrobial agents: Certain urocanic acid derivatives have exhibited antimicrobial activity against various bacterial and fungal strains, warranting further investigation for their potential as novel antibiotics or antifungals .

Material Science and Chemical Engineering:

The unique properties of urocanic acid, such as its ability to form hydrogen bonds and chelate metal ions, have made it an interesting candidate for material science applications. Some potential areas of exploration include:

  • Development of biocompatible polymers and hydrogels: Urocanic acid can be incorporated into polymer chains to create biocompatible materials with potential applications in drug delivery, tissue engineering, and wound healing .
  • Metal-organic frameworks (MOFs): The ability of urocanic acid to chelate metal ions makes it a potential building block for MOFs, which are porous materials with diverse applications in catalysis, gas storage, and separation processes .

1H-Imidazole-4,5-dicarboxylic acid is an organic compound with the molecular formula C₅H₄N₂O₄ and a molecular weight of 156.10 g/mol. It features a bicyclic imidazole ring with two carboxylic acid functional groups located at the 4 and 5 positions of the ring. This compound is notable for its potential applications in various fields, including coordination chemistry and biological systems. Its structure allows for diverse interactions, making it a subject of interest in both synthetic and medicinal chemistry.

Imidazole+FormaldehydeNitric Acid1H Imidazole 4 5 dicarboxylic acid\text{Imidazole}+\text{Formaldehyde}\xrightarrow{\text{Nitric Acid}}\text{1H Imidazole 4 5 dicarboxylic acid}

This reaction highlights the compound's ability to undergo hydroxymethylation before being converted into the dicarboxylic acid.

Research indicates that 1H-imidazole-4,5-dicarboxylic acid exhibits various biological activities. It has been studied for its potential role as an antibacterial agent and its ability to act as a chelating agent in biological systems. The compound's interaction with metal ions may enhance its efficacy in biological applications, particularly in drug delivery systems and as a component in pharmaceuticals targeting specific biological pathways .

The primary method for synthesizing 1H-imidazole-4,5-dicarboxylic acid involves the reaction of imidazole with formaldehyde under acidic conditions. The process can be optimized by adjusting the molar ratios of the reactants and the reaction temperature:

  • Reactants: Imidazole and formaldehyde.
  • Catalyst: Nitric acid.
  • Conditions: Elevated temperatures (100°C to 140°C) for several hours.
  • Yield: The procedure can yield up to 77% of the desired product .

Alternative synthesis methods may include variations in reactant concentrations or different acidic catalysts to improve yield and purity.

1H-Imidazole-4,5-dicarboxylic acid finds applications across various fields:

  • Coordination Chemistry: Used as a ligand to form metal-organic frameworks.
  • Pharmaceuticals: Investigated for potential antibacterial properties and drug delivery systems.
  • Agriculture: Explored for use in agrochemicals due to its chelating properties.

Its unique structure allows it to interact effectively with metal ions, which is crucial for these applications.

Studies on the interactions of 1H-imidazole-4,5-dicarboxylic acid with various metal ions have shown that it can form stable complexes that exhibit unique properties. These complexes are often characterized using techniques such as X-ray diffraction and spectroscopy, revealing insights into their structural and functional characteristics . The compound's ability to coordinate with metals enhances its utility in catalysis and material science.

Several compounds share structural similarities with 1H-imidazole-4,5-dicarboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaNotable Features
1-Methylimidazole-4,5-dicarboxylic acidC₆H₆N₂O₄Methyl group substitution affects solubility and activity
2-Methylimidazole-4,5-dicarboxylic acidC₆H₆N₂O₄Different position of methyl group alters coordination properties
Imidazole-2-carboxylic acidC₃H₄N₂O₂Lacks additional carboxyl group; less complex coordination chemistry

The unique positioning of carboxyl groups in 1H-imidazole-4,5-dicarboxylic acid contributes to its distinctive chemical reactivity and biological activity compared to these similar compounds.

XLogP3

-0.2

Melting Point

288.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

570-22-9

Wikipedia

4,5-Imidazoledicarboxylic acid

General Manufacturing Information

1H-Imidazole-4,5-dicarboxylic acid: ACTIVE

Dates

Modify: 2023-08-15

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